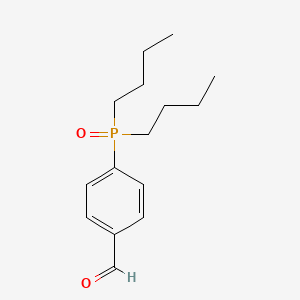

4-(Dibutylphosphoryl)benzaldehyde

Description

4-(Dibutylphosphoryl)benzaldehyde is an organophosphorus compound featuring a benzaldehyde backbone substituted at the para position with a dibutylphosphoryl group. This functional group confers unique electronic and steric properties, making the compound valuable in coordination chemistry, catalysis, and materials science. The phosphoryl group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the aldehyde group, which facilitates nucleophilic additions and metal complexation.

Properties

CAS No. |

64422-27-1 |

|---|---|

Molecular Formula |

C15H23O2P |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

4-dibutylphosphorylbenzaldehyde |

InChI |

InChI=1S/C15H23O2P/c1-3-5-11-18(17,12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 |

InChI Key |

LIJOAHBCNTZIOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 4-hydroxybenzaldehyde with dibutylphosphoryl chloride [(C₄H₉O)₂P(O)Cl] in the presence of a base. The hydroxyl group at the para position undergoes nucleophilic substitution, facilitated by deprotonation (Figure 1).

Key Steps:

- Deprotonation : A base like triethylamine (TEA) or pyridine abstracts the proton from the hydroxyl group, generating a phenoxide ion.

- Nucleophilic Attack : The phenoxide ion attacks the electrophilic phosphorus atom in dibutylphosphoryl chloride, displacing chloride.

- Work-Up : The reaction is quenched with water, and the product is extracted using dichloromethane or ethyl acetate.

Optimization Parameters:

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

- Temperature : Reactions proceed efficiently at 0–25°C to prevent aldehyde oxidation.

- Molar Ratios : A 1:1.2 ratio of 4-hydroxybenzaldehyde to phosphoryl chloride ensures complete conversion.

Purification and Characterization

Crude products are purified via silica gel column chromatography (eluent: hexane/ethyl acetate) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR : A singlet at δ 10.0 ppm (aldehyde proton) and multiplet signals for butyl groups (δ 0.8–1.7 ppm).

- ³¹P NMR : A singlet near δ 25 ppm confirms phosphorylation.

Alternative Synthetic Routes

Friedel-Crafts Phosphorylation

While less common, Friedel-Crafts acylation can introduce phosphoryl groups to benzaldehyde derivatives. However, the electron-withdrawing aldehyde group deactivates the aromatic ring, necessitating harsh conditions.

Procedure:

- Substrate Preparation : Protect the aldehyde group as an acetal to prevent side reactions.

- Phosphorylation : React with dibutylphosphoryl chloride and a Lewis acid (e.g., AlCl₃) at 80°C.

- Deprotection : Hydrolyze the acetal under acidic conditions to regenerate the aldehyde.

Challenges :

- Low regioselectivity due to competing meta substitution.

- Degradation of the phosphoryl group under strong acidic conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Phosphorylation | 65–75 | ≥95 | Simple, one-step procedure | Requires anhydrous conditions |

| Friedel-Crafts | 40–50 | 85–90 | Applicable to deactivated rings | Multi-step, low regioselectivity |

Industrial-Scale Considerations

Catalyst Recycling

Recent advances emphasize green chemistry principles. For example, nano-catalysts like copper iodide on layered double hydroxides (LDH) enhance reaction efficiency and enable reuse.

Solvent-Free Approaches

Patents describe vacuum distillation techniques for benzaldehyde purification, which could be adapted for 4-(dibutylphosphoryl)benzaldehyde. Parameters such as evaporator temperature (46–55°C) and scraper speed (500–600 rpm) optimize yield.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylphosphoryl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(Dibutylphosphoryl)benzoic acid.

Reduction: Formation of 4-(Dibutylphosphoryl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Dibutylphosphoryl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dibutylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The dibutylphosphoryl group may influence the compound’s solubility, reactivity, and overall behavior in different environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Hydroxybenzaldehyde

- Structure : Benzaldehyde with a hydroxyl (-OH) group at the para position.

- Properties: Exhibits hydrogen-bonding capability due to the hydroxyl group, enhancing solubility in polar solvents . Demonstrated bioactivity in ethnopharmacological studies, including antimicrobial and anti-inflammatory effects .

- Applications : Used in synthesizing pharmaceuticals and natural product derivatives .

Data Table: Key Properties

| Property | 4-Hydroxybenzaldehyde | 4-(Dibutylphosphoryl)benzaldehyde (Inferred) |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | C₁₅H₂₃O₂P |

| Molecular Weight | 122.1 g/mol | ~274.3 g/mol |

| Physical State | Powder | Likely liquid or low-melting solid |

| Key Functional Group | -OH | -PO(C₄H₉)₂ |

| Bioactivity | Antimicrobial, anti-inflammatory | Not reported in evidence |

4-(Bromomethyl)benzaldehyde

- Structure : Benzaldehyde with a bromomethyl (-CH₂Br) group at the para position.

- Properties :

- Applications : Intermediate in organic synthesis, particularly for alkylation reactions .

Data Table: Reactivity Comparison

| Property | 4-(Bromomethyl)benzaldehyde | This compound (Inferred) |

|---|---|---|

| Electrophilicity | Moderate (Br as leaving group) | High (due to phosphoryl group) |

| Stability | Sensitive to light/moisture | Likely stable under inert conditions |

| Safety Hazards | Toxic, requires PPE | Phosphoryl group may necessitate handling precautions |

4-(4-Nitrophenoxy)benzaldehyde

- Structure: Benzaldehyde with a nitrophenoxy (-O-C₆H₄-NO₂) group at the para position.

- Properties :

- Applications : Used in synthesizing nitroaromatic compounds and dyes .

Data Table: Electronic Effects

| Property | 4-(4-Nitrophenoxy)benzaldehyde | This compound (Inferred) |

|---|---|---|

| Electron-Withdrawing Group | -NO₂ | -PO(C₄H₉)₂ |

| Aldehyde Reactivity | High | Very High |

| Solubility | Low in polar solvents | Likely moderate in organic solvents |

Research Findings and Inferences

- Electronic Effects: The phosphoryl group in this compound likely surpasses hydroxyl, bromomethyl, and nitrophenoxy groups in electron-withdrawing capacity, making it superior for reactions requiring highly electrophilic aldehydes.

- Synthetic Utility : The compound’s phosphoryl group may enhance its utility as a ligand in metal-organic frameworks (MOFs) or catalysts, analogous to phosphorylated ligands in coordination chemistry.

Q & A

Q. What are the common synthetic routes for preparing 4-(Dibutylphosphoryl)benzaldehyde, and what are their advantages and limitations?

Methodological Answer: The synthesis of this compound typically involves phosphorylation of a benzaldehyde precursor. One approach is the reaction of 4-bromobenzaldehyde with dibutylphosphine oxide under palladium-catalyzed conditions, analogous to methods used for phosphorylated benzoic acids . Another route employs Arbuzov-type reactions, where a halogenated benzaldehyde derivative reacts with trialkyl phosphites.

Key Considerations:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are effective but may require inert conditions.

- Solvent Optimization: Toluene or THF is preferred for high-temperature reactions.

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) is commonly used to isolate the product.

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Pd-catalyzed coupling | 65–75 | >95 | Requires anhydrous conditions |

| Arbuzov reaction | 50–60 | 85–90 | Longer reaction time |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/³¹P NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The dibutylphosphoryl group shows a ³¹P NMR signal at δ 25–30 ppm, confirmed by comparison with similar phosphorylated compounds .

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) and P=O stretch (~1250 cm⁻¹) are diagnostic .

- Mass Spectrometry (ESI-MS): Look for the molecular ion [M+H]⁺ at m/z 281.1 (calculated for C₁₅H₂₃O₃P⁺).

Q. How does the dibutylphosphoryl group influence the solubility and stability of this compound?

Methodological Answer: The hydrophobic dibutyl chains enhance solubility in organic solvents (e.g., dichloromethane, THF) but reduce aqueous solubility. Stability studies suggest degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C. For kinetic stability assessments, monitor aldehyde oxidation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized for phosphorylation to improve yield and purity?

Methodological Answer:

- Catalyst Loading: Screen Pd catalysts (0.5–5 mol%) to balance cost and efficiency.

- Temperature: Higher temperatures (80–100°C) accelerate reaction rates but may promote side reactions.

- Additives: Use bases like Na₂CO₃ to neutralize HBr byproducts .

- Workflow: Employ design-of-experiment (DoE) software to model interactions between variables.

Data Contradiction Analysis:

Conflicting yields in literature (e.g., 50% vs. 75%) may arise from trace moisture in solvents. Validate via Karl Fischer titration and repeat under rigorously anhydrous conditions.

Q. How can X-ray crystallography elucidate the hydrogen-bonding network in this compound crystals?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (solvent: chloroform/hexane).

- Data Collection: Use a synchrotron source for high-resolution data.

- Software: Refine structures with SHELXL and visualize hydrogen bonds using ORTEP-3 . Graph set analysis (e.g., Etter’s notation) reveals motifs like D (donor) and A (acceptor) patterns .

Example Finding:

The phosphoryl oxygen acts as a hydrogen-bond acceptor, forming C(4) chains with adjacent aldehyde protons, critical for crystal packing .

Q. What role does this compound play in asymmetric catalysis or Wittig reactions?

Methodological Answer: The phosphoryl group stabilizes transition states via Lewis acid interactions. For Wittig reactions:

Generate ylides from triphenylphosphine and alkyl halides.

React with this compound in THF at 0°C.

Monitor stereoselectivity via chiral HPLC (Chiralpak AD-H column) .

Case Study:

In a study with trifluoromethyl benzaldehyde derivatives, electron-withdrawing groups (e.g., phosphoryl) increased electrophilicity, accelerating ylide addition .

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack.

- MD Simulations: Simulate solvent effects (e.g., DMSO vs. toluene) on reaction barriers using GROMACS.

- Database Mining: Cross-reference with Reaxys to validate predicted reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.